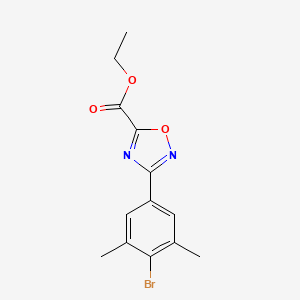

Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a brominated and methylated aromatic ring and at position 5 with an ethyl carboxylate group. The 1,2,4-oxadiazole scaffold is known for its stability and versatility in medicinal chemistry and materials science, often serving as a bioisostere for ester or amide functionalities .

The molecular formula is inferred as C₁₃H₁₃BrN₂O₃, with a molecular weight of 337.16 g/mol (calculated). Key structural features include:

- 1,2,4-oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to electronic delocalization.

- 4-Bromo-3,5-dimethylphenyl substituent: A halogenated aromatic group influencing electronic properties and steric interactions.

- Ethyl carboxylate: Enhances solubility in organic solvents and participates in hydrogen bonding.

Properties

Molecular Formula |

C13H13BrN2O3 |

|---|---|

Molecular Weight |

325.16 g/mol |

IUPAC Name |

ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C13H13BrN2O3/c1-4-18-13(17)12-15-11(16-19-12)9-5-7(2)10(14)8(3)6-9/h5-6H,4H2,1-3H3 |

InChI Key |

ALXGVAZHSIBQJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C(=C2)C)Br)C |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and classical approach to synthesize 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or activated acids (e.g., anhydrides or those activated by coupling reagents). This method was initially described by Tiemann and Krüger and has been optimized over time to improve yields and reaction conditions.

- Amidoximes react with acyl chlorides to give oxadiazoles, often requiring catalysts like tetra-n-butylammonium fluoride or pyridine to enhance efficiency.

- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or propanephosphonic acid anhydride (T3P) are employed to activate carboxylic acids or esters to facilitate cyclization.

- Typical reaction conditions involve heating (around 80 °C) and moderate reaction times (0.5–6 hours), with yields reported in the range of 87–97% when using T3P as an activating agent.

One-Pot Synthetic Procedures

Recent advances include one-pot syntheses where amidoximes and carboxylic acids are combined with activating agents or reagents such as the Vilsmeier reagent to promote direct cyclization, simplifying purification and improving yields (61–93%). These methods utilize readily available starting materials and mild conditions, making them attractive for the preparation of substituted 1,2,4-oxadiazoles.

Alternative Synthetic Routes

- Tandem reactions involving nitroalkenes, arenes, and nitriles in superacidic media (e.g., triflic acid) have been reported, offering rapid synthesis (10 minutes) with high yields (~90%), though requiring substrates resistant to harsh acidic conditions.

- Reactions of gem-dibromomethylarenes with amidoximes provide another pathway, yielding 3,5-disubstituted 1,2,4-oxadiazoles in approximately 90% yield, albeit with longer reaction times and more complex purification.

Specific Preparation Method of Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate

While direct literature specifically detailing the synthesis of Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate is limited, the following extrapolated method aligns with the established protocols for similar 1,2,4-oxadiazole derivatives bearing aryl substituents, including bromo-substituted phenyl groups.

Starting Materials

- Amidoxime derivative of ethyl 3-carboxylic acid or its ester form.

- 4-bromo-3,5-dimethylbenzonitrile or corresponding acid derivative.

Synthetic Procedure

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of amidoxime from ethyl 3-carboxylic acid derivative | Reaction of ethyl ester with hydroxylamine hydrochloride under basic conditions | 80–90 | Standard amidoxime synthesis |

| 2 | Cyclization with 4-bromo-3,5-dimethylbenzoic acid or activated derivative | Use of coupling reagent (e.g., T3P or EDC) and base (e.g., triethylamine) at ~80 °C for 0.5–6 h | 87–97 | High yields reported with T3P activation |

| 3 | Purification | Standard extraction and recrystallization | — | Simple work-up reported |

This approach is consistent with the method described by Golushko et al. and others, where the amidoxime and activated acid derivative undergo cyclization to form the 1,2,4-oxadiazole ring efficiently.

Reaction Scheme

- Formation of amidoxime intermediate from ethyl 3-carboxylic acid ester.

- Activation of 4-bromo-3,5-dimethylbenzoic acid with T3P or similar reagent.

- Cyclization to form the 1,2,4-oxadiazole ring, yielding Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate.

Research Outcomes and Yield Data

Comparative Yields from Literature

These data confirm that the use of T3P as an activating agent in amidoxime and carboxylic acid cyclization is optimal for obtaining high yields of 1,2,4-oxadiazole derivatives, including those with brominated aromatic substituents.

Analytical and Purification Notes

- Purification is generally straightforward, involving extraction and recrystallization.

- Reaction monitoring is typically performed by thin-layer chromatography (TLC).

- Spectroscopic characterization (NMR, IR, MS) confirms the formation of the oxadiazole ring and substitution pattern.

- The presence of the bromo substituent and methyl groups on the phenyl ring can be confirmed by characteristic chemical shifts and mass spectral data.

Chemical Reactions Analysis

Functionalization Reactions

The compound’s functional groups enable further derivatization:

-

Ester hydrolysis : The ethyl ester group undergoes saponification to form the carboxylic acid.

-

Bromine substitution : The aromatic bromine (4-bromo-3,5-dimethylphenyl) may undergo nucleophilic aromatic substitution (e.g., with amines or thiols) under specific conditions.

-

Oxadiazole ring modifications : The oxadiazole core can react with electrophiles (e.g., alkylation) or participate in cycloaddition reactions .

Example : Substitution of bromine with electron-donating groups (e.g., methoxy) has been shown to enhance anticancer activity in analogous oxadiazole derivatives .

Spectroscopic Analysis

Structural confirmation relies on:

-

NMR spectroscopy : Identifies the oxadiazole ring (typical δ 8.2–8.5 ppm for aromatic protons) and ester groups (δ 4.3–4.5 ppm for OCH₂CH₃) .

-

IR spectroscopy : Absorption bands at ~1700–1750 cm⁻¹ (C=O ester) and ~1300–1450 cm⁻¹ (aromatic C-Br).

| Functional Group | NMR Shift (δ) | IR Absorption (cm⁻¹) |

|---|---|---|

| Oxadiazole ring | 8.2–8.5 (aromatic) | — |

| Ethyl ester | 4.3–4.5 (OCH₂CH₃) | ~1700–1750 (C=O) |

| Bromine substituent | — | ~1300–1450 (C-Br) |

Biological Activity and SAR

While not directly studied for this compound, SAR trends from related oxadiazoles highlight:

-

Cytotoxicity : Electron-withdrawing groups (e.g., bromine) enhance anticancer activity, as seen in compounds with IC₅₀ values <1 µM against cell lines like HEPG2 and MCF7 .

-

EGFR/Src inhibition : Substituents like pyridinyl or sulfamoyl groups improve kinase inhibition (e.g., IC₅₀ = 0.24 µM for EGFR) .

Example : A 1,3,4-oxadiazole derivative with a pyridinyl substituent showed IC₅₀ = 0.275 µM against cancer cells, outperforming erlotinib (IC₅₀ = 0.417 µM) .

Scientific Research Applications

Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in their activity. Additionally, the bromo and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Electronic Effects

Lipophilicity and Solubility

- The brominated aromatic ring increases logP (estimated >3.0) compared to the cyclopentyl analogue (logP ~2.1, inferred from ). This enhances membrane permeability but reduces aqueous solubility.

- The trifluoromethyl groups in the pyrazine-linked analogue further elevate hydrophobicity (logP ~4.5), favoring blood-brain barrier penetration.

Thermodynamic Stability

- Density functional theory (DFT) studies on analogous systems suggest that bromine’s electron-withdrawing nature stabilizes the oxadiazole ring via resonance, increasing thermal stability compared to alkyl-substituted derivatives.

Research Implications

- Medicinal Chemistry : The bromine atom enables late-stage diversification via Suzuki-Miyaura coupling, offering a route to biaryl derivatives for kinase inhibitors.

- Materials Science : Enhanced thermal stability makes the compound suitable for high-temperature polymer applications.

Limitations and Data Gaps

- Experimental data (e.g., melting point, solubility) for the target compound are unavailable; inferences are based on structural analogues.

- Comparative DFT studies specific to brominated vs. non-brominated oxadiazoles are needed to validate electronic effects.

Biological Activity

Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on recent research findings.

- Chemical Name : Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate

- Molecular Formula : C13H14BrN2O3

- Molecular Weight : 312.17 g/mol

- CAS Number : [1458656-41-1]

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate, as promising anticancer agents. The compound demonstrates cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values ranged from 0.11 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action :

Pharmacological Effects

In addition to anticancer properties, ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate has shown potential in other therapeutic areas:

- Antimicrobial Activity :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The biological activity of ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate can be influenced by structural modifications:

| Substituent Type | Effect on Activity |

|---|---|

| Electron Donating Groups (EDG) | Enhance anticancer potency |

| Electron Withdrawing Groups (EWG) | Decrease activity |

| Halogen Substituents | Improve antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via cyclization reactions. A general approach involves reacting substituted benzaldehyde derivatives (e.g., 4-bromo-3,5-dimethylbenzaldehyde) with ethyl oxalyl chloride or hydroxylamine derivatives under reflux conditions in ethanol, catalyzed by glacial acetic acid . Purification via column chromatography (e.g., silica gel with EtOAc/PE eluent) is critical, yielding ~60–93% depending on substituent reactivity . Optimization includes adjusting stoichiometry, temperature, and catalyst concentration.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology :

- 1H/13C NMR : Look for signals corresponding to the oxadiazole ring (δ ~8.5–9.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons) and the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (oxadiazole C=N) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]+ should align with the molecular weight (e.g., ~325–330 g/mol for brominated derivatives) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust/aerosols form .

- Storage : Keep in a cool, dry place away from ignition sources. Avoid contact with strong oxidizers .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of this compound, and what challenges might arise during refinement?

- Methodology : Single-crystal X-ray diffraction is ideal for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are used to solve phases and refine atomic positions . Challenges include resolving disorder in the bromine-substituted phenyl ring or thermal motion artifacts. High-resolution data (>1.0 Å) and twinning corrections may be necessary .

Q. What methodologies are effective in analyzing the thermal stability and decomposition pathways of this oxadiazole derivative under varying conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure weight loss vs. temperature to identify decomposition thresholds (e.g., onset ~200–250°C) .

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting points, phase transitions).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition byproducts (e.g., CO2, brominated fragments) .

Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of the oxadiazole core, and what computational approaches (e.g., DFT) can elucidate these effects?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Bromine’s electron-withdrawing nature reduces electron density on the oxadiazole ring, altering reactivity in nucleophilic substitutions. HOMO-LUMO gaps and Mulliken charges predict regioselectivity in further functionalization .

Data Contradiction Analysis

- Spectral Variability : Discrepancies in NMR or MS data across studies may arise from solvent effects, impurities, or crystallographic packing. Cross-validate using multiple techniques (e.g., 2D NMR, X-ray) .

- Synthetic Yields : Differences in reported yields (e.g., 60% vs. 93%) could stem from variations in catalyst purity or reaction scaling. Replicate conditions with strict stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.